molecular formula C14H14ClN3O B8323312 4-(6-Chloro-5-phenylpyridazin-3-yl)morpholine

4-(6-Chloro-5-phenylpyridazin-3-yl)morpholine

Cat. No. B8323312
M. Wt: 275.73 g/mol
InChI Key: DZKPPJADVDIYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07300932B2

Procedure details

4-(5-Phenylpyridazin-3-yl)morpholine. A mixture of 4-(6-Chloro-5-phenylpyridazin-3-yl)morpholine (9.91 g, 35.9 mmol), HCO2NH4 (22.7 g, 0.359 mol), and 10% Pd/C (2 g) in MeOH (200 mL) was heated at 48° C. for 16 h. The reaction mixture was filtered through celite and the filtrate was concentrated in vacuo to provide a yellow solid. The solid was dissolved in CH2Cl2 and washed with water, dried over MgSO4, filtered, and concentrated in vacuo to provide a yellow solid. The title compound was obtained by recrystallization from EtOAc/hexane. 1H NMR (DMSO-d6) δ 3.75 (s, 8H), 7.64 (m, 3H), 8.01 (m, 2H), 8.23 (s, 1H), 9.63 (s, 1H). Mass Spectrum (ESI+) m/e=242.2 (M+H).
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.91 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[C:9]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)[N:10]=[N:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClC1N=NC(N2CC[O:29][CH2:28][CH2:27]2)=CC=1C1C=CC=CC=1.[CH3:38][CH2:39][O:40][C:41]([CH3:43])=[O:42].[CH3:44][CH2:45][CH2:46][CH2:47][CH2:48][CH3:49].C[OH:51]>C(Cl)Cl.[Pd]>[CH2:39]([O:40][C:41]([C:43]1[C:45]([C:44]([O:29][CH2:28][CH3:27])=[O:51])=[C:46]([CH2:47][CH:48]=[CH2:49])[N:11]2[C:12]=1[C:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)=[CH:8][C:9]([N:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1)=[N:10]2)=[O:42])[CH3:38] |f:2.3|

Inputs

Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=C(N=NC1)N1CCOCC1
Step Three
Name
Quantity
9.91 g
Type
reactant
Smiles
ClC1=C(C=C(N=N1)N1CCOCC1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
48 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a yellow solid
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a yellow solid

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=C(N2N=C(C=C(C21)C2=CC=CC=C2)N2CCOCC2)CC=C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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